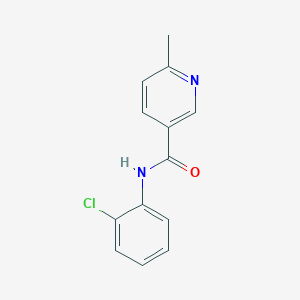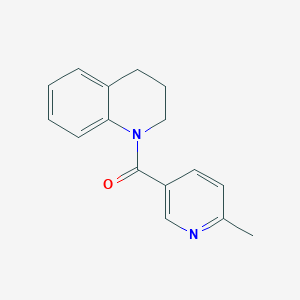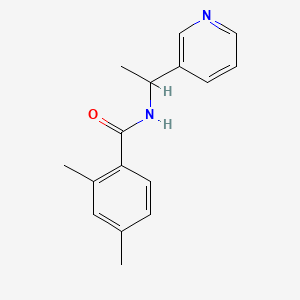
N-(2-chlorophenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-6-methylpyridine-3-carboxamide, commonly known as CCMI, is a synthetic compound that belongs to the class of pyridine carboxamides. CCMI has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
CCMI exerts its therapeutic effects through various mechanisms of action. In cancer research, CCMI has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In inflammation-related diseases, CCMI has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In neurological disorders, CCMI has been found to regulate the levels of neurotransmitters and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
CCMI has been found to have various biochemical and physiological effects in scientific research. In cancer research, CCMI has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation-related diseases, CCMI has been found to reduce inflammation and oxidative stress. In neurological disorders, CCMI has been found to improve cognitive function and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
CCMI has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, there are also some limitations, such as its poor solubility in water and limited bioavailability.
Orientations Futures
There are several future directions for CCMI research, including the development of more efficient synthesis methods, the investigation of its potential in other diseases such as cardiovascular diseases and metabolic disorders, and the exploration of its combination therapy with other drugs. Additionally, the study of CCMI's mechanism of action and its effects on different cellular pathways can lead to a better understanding of its therapeutic potential.
In conclusion, CCMI is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of CCMI and its mechanism of action.
Méthodes De Synthèse
CCMI can be synthesized through a multistep process involving the reaction of 2-chlorobenzonitrile with methylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-bromopyridine-3-carboxylic acid. The final product can be obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
CCMI has been studied extensively for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, CCMI has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation-related diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and CCMI has been found to have anti-inflammatory properties. Additionally, CCMI has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-6-7-10(8-15-9)13(17)16-12-5-3-2-4-11(12)14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAKQINSPAKTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)



